N1-Methylation Eliminates a Hydrogen-Bond Donor vs. N-Cyclohexyl-1H-benzimidazol-2-amine
The target compound possesses zero N–H hydrogen-bond donors at the benzimidazole core due to N1-methylation, whereas the direct des-methyl analog N-cyclohexyl-1H-benzimidazol-2-amine (CAS 83792-76-1) retains one endocyclic N–H donor . This structural difference reduces the total hydrogen-bond donor count and polar surface area, which is predicted to improve passive membrane permeability and oral absorption potential according to Lipinski's Rule of Five analysis [1].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 0 endocyclic N–H donors; total HBD = 1 (exocyclic NH only) |
| Comparator Or Baseline | N-Cyclohexyl-1H-benzimidazol-2-amine: 1 endocyclic N–H donor; total HBD = 2 |
| Quantified Difference | Reduction of 1 hydrogen-bond donor (endocyclic N–H eliminated) |
| Conditions | Structural analysis based on 2D chemical structure; hydrogen-bond donor count per Lipinski rules |
Why This Matters
Fewer hydrogen-bond donors correlate with improved membrane permeability and oral bioavailability, making N1-methylation a critical design feature for cell-active probes or oral drug candidates.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
